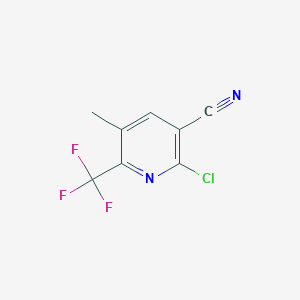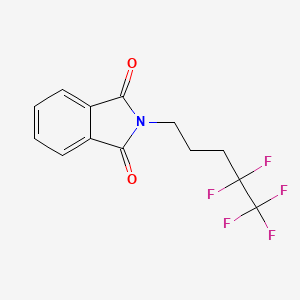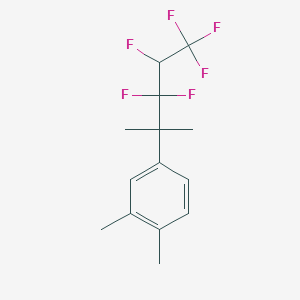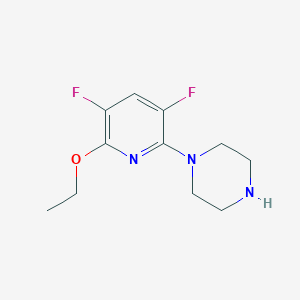
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% (2CM6TFN) is an organic compound that is used for various scientific research applications. It is an important intermediate in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. The chemical structure of 2CM6TFN is composed of a nitrile group, a methyl group, a trifluoromethyl group, and a chlorine atom. It is a colorless liquid, with a boiling point of 121°C and a melting point of -37°C.
作用機序
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% is a nucleophilic reagent, meaning that it can react with an electrophile, such as an alkyl halide, to form a covalent bond. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The reaction proceeds via a nucleophilic substitution mechanism, in which the chlorine atom of the 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% molecule acts as the nucleophile and attacks the electrophilic carbon atom of the alkyl halide.
Biochemical and Physiological Effects
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has no known biochemical or physiological effects. It is not known to be toxic or to have any other adverse effects on humans or other organisms.
実験室実験の利点と制限
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several advantages for use in lab experiments. It is a relatively inexpensive reagent and is easy to synthesize. It is also a relatively stable compound, with a boiling point of 121°C and a melting point of -37°C. Additionally, it is not known to be toxic or to have any other adverse effects on humans or other organisms.
The main limitation of 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% for use in lab experiments is that it is a relatively reactive compound and can react with other compounds under certain conditions. Therefore, it should be handled with care and stored in an inert atmosphere, such as nitrogen or argon, to prevent unwanted reactions.
将来の方向性
The future directions for 2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% include further research into its potential applications in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. Additionally, research into its potential applications in the synthesis of various polymers, such as polyurethanes and polyesters, and its potential applications in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts could be explored. Further research into its mechanism of action and its biochemical and physiological effects could also be conducted. Finally, research into its potential applications in other areas, such as the synthesis of other compounds or the development of new catalysts, could be explored.
合成法
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% can be synthesized by the reaction of 2-chloro-5-methylnicotinonitrile with trifluoromethylmagnesium bromide in the presence of a base, such as sodium hydroxide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and the reaction temperature is typically around 0°C. The product is then purified by recrystallization from a suitable solvent, such as ethyl acetate.
科学的研究の応用
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile, 98% has several scientific research applications. It is used as a reagent in the synthesis of various pharmaceuticals, agrochemicals, and other compounds. It is also used in the synthesis of various polymers, such as polyurethanes and polyesters. Additionally, it is used in the synthesis of various dyes, such as azo dyes, and for the preparation of various catalysts.
特性
IUPAC Name |
2-chloro-5-methyl-6-(trifluoromethyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClF3N2/c1-4-2-5(3-13)7(9)14-6(4)8(10,11)12/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYMWDAPXACWKAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1C(F)(F)F)Cl)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-methyl-6-(trifluoromethyl)nicotinonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![4-[4'-(Trifluoromethyl)phenoxy]-2,6-dinitrophenol](/img/structure/B6312454.png)